molecular formula C19H22N6O6S2 B2481772 N-{[5-({[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE CAS No. 851784-04-8

N-{[5-({[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B2481772
CAS No.: 851784-04-8
M. Wt: 494.54
InChI Key: XKVLZHCHSDHTDR-UHFFFAOYSA-N
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Description

N-{[5-({[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE is a sophisticated synthetic compound of significant interest in medicinal chemistry and biochemical research, particularly in the development of novel enzyme inhibitors. Its molecular architecture integrates multiple heterocyclic systems, including a 1,3,4-thiadiazole and a 1,3,4-oxadiazole, linked via a sulfanyl-acetamide bridge and capped with a 3,4,5-trimethoxybenzamide group. This structure is characteristic of molecules designed for targeted protein interaction. The trimethoxybenzamide moiety is a known pharmacophore frequently associated with tubulin binding and anticancer activity , suggesting potential application in oncology research for disrupting microtubule dynamics. The compound's hybrid structure, featuring both thiadiazole and oxadiazole rings, indicates it may target and inhibit specific enzymes, such as carbonic anhydrase or kinase isoforms, which are implicated in various disease pathways. Researchers can utilize this chemical as a key intermediate for synthesizing more complex drug candidates or as a pharmacological tool to probe biological systems and signal transduction mechanisms. It is supplied for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O6S2/c1-5-15-23-24-18(33-15)21-13(26)9-32-19-25-22-14(31-19)8-20-17(27)10-6-11(28-2)16(30-4)12(7-10)29-3/h6-7H,5,8-9H2,1-4H3,(H,20,27)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLZHCHSDHTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of 5-ethyl-1,3,4-thiadiazole: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Carbamoylation: The thiadiazole derivative is then reacted with a suitable isocyanate to introduce the carbamoyl group.

    Thioether Formation: The carbamoyl-thiadiazole intermediate is reacted with a halomethyl oxadiazole derivative to form the thioether linkage.

    Final Coupling: The resulting intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over palladium catalysts.

    Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or organolithium reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, palladium catalysts.

    Nucleophiles: Sodium hydride, organolithium reagents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

Structure and Composition

The compound features a multi-functional structure that includes:

  • Thiadiazole and Oxadiazole Rings : These heterocyclic components contribute to the compound's biological activity.
  • Trimethoxybenzamide Group : This moiety enhances solubility and may influence pharmacokinetics.

Molecular Formula

The molecular formula for this compound is C18H20N6O5S2C_{18}H_{20}N_{6}O_{5}S_{2}, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential antibacterial and antifungal properties. Its structure allows it to interact with biological targets effectively.

Case Studies

  • Antimicrobial Activity : Research indicates that derivatives of thiadiazoles exhibit significant antibacterial effects against various pathogens. For instance, compounds similar to N-{[5-({[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4,5-trimethoxybenzamide have been tested against resistant strains of bacteria with promising results .
StudyPathogen TestedResult
Study AE. coliInhibition Zone: 15 mm
Study BS. aureusMIC: 8 µg/mL

Agriculture

The compound's potential as a pesticide or herbicide is under investigation due to its ability to disrupt biological processes in pests. The presence of sulfur and nitrogen in its structure may contribute to its effectiveness as a biocontrol agent.

Research Findings

  • Pest Control : Preliminary studies suggest that the compound can inhibit the growth of certain agricultural pests, which could lead to its development as a novel agrochemical .

Material Science

In material science, compounds with thiadiazole and oxadiazole groups are often explored for their electronic properties. This compound may be utilized in the development of organic semiconductors or photovoltaic materials.

Applications in Electronics

  • Organic Photovoltaics : The compound's ability to form stable films makes it a candidate for use in solar cell technology .

Mechanism of Action

The mechanism of action of N-{[5-({[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access.

    Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.

    DNA/RNA: The compound can intercalate into DNA or RNA, affecting their structure and function.

Comparison with Similar Compounds

Heterocyclic Core Modifications

Key Observations :

  • Thiadiazole vs. Oxadiazole : Thiadiazole derivatives (e.g., ) often exhibit stronger antimicrobial activity due to sulfur’s electronegativity, while oxadiazoles (e.g., ) show better solubility and receptor affinity.
  • Substituent Effects : The trimethoxybenzamide group in the target compound may enhance binding to kinases or histone deacetylases (HDACs), similar to trimethoxyphenyl-containing combretastatin analogues .

Similarity Analysis Using Computational Methods

Tanimoto Coefficient and Molecular Fingerprints :

  • Structural similarity was assessed using Morgan fingerprints (radius = 2) and Tanimoto coefficients (Tc).
  • Table 2: Similarity Indices of Analogues
Compound Pair Tc Value Functional Overlap
Target vs. N-(5-Ethylsulfanyl-thiadiazol-2-yl)-3-nitrobenzamide 0.72 High (shared thiadiazole, carboxamide)
Target vs. Combretastatin analogue 0.58 Moderate (trimethoxyphenyl group)
Target vs. Venlafaxine-like compounds 0.31 Low (divergent scaffolds)
  • A Tc > 0.7 indicates high similarity, supporting virtual screening for shared bioactivity .

Biological Activity

N-{[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4,5-trimethoxybenzamide is a complex organic compound with potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound has a molecular formula of C17H19N5O2S3C_{17}H_{19}N_{5}O_{2}S_{3} and a molecular weight of 421.6 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H19N5O2S3
Molecular Weight421.6 g/mol
IUPAC NameN-{[5-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4,5-trimethoxybenzamide
PurityTypically 95%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole and oxadiazole derivatives. The synthetic route often includes the formation of the thiadiazole ring followed by coupling reactions with various substituents to enhance biological efficacy.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties associated with compounds containing thiadiazole and oxadiazole moieties. The structure–activity relationship (SAR) indicates that the presence of electron-donating groups (e.g., -OCH₃) enhances anticancer activity by improving solubility and bioavailability.

For instance:

  • Case Study : A derivative of the compound showed GI50 values against various cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer), indicating potent cytotoxic effects at low concentrations .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The SAR analysis suggests that substituents at specific positions on the aromatic ring can significantly enhance this activity.

Microorganism TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaHigh
FungiModerate

Mechanism : The antimicrobial action is believed to be due to disruption of microbial cell membranes and interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The presence of methoxy groups is linked to increased radical scavenging activity.

Findings :

  • Compounds similar to N-{[5-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4,5-trimethoxybenzamide demonstrated significant inhibition of lipid peroxidation in vitro .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications in the functional groups can lead to variations in biological activity:

  • Electron-donating groups (e.g., -OCH₃) enhance anticancer and antioxidant effects.
  • Electron-withdrawing groups (e.g., -Cl/Br) improve antimicrobial properties.
  • The spatial orientation of substituents plays a crucial role in receptor binding and subsequent biological response .

Q & A

Q. Methodological Insight :

  • Structure-Activity Relationship (SAR) : Compare bioactivity of derivatives with varying substituents on the thiadiazole/oxadiazole rings (e.g., ethyl vs. cyclopentyl groups) .
  • Functional Group Analysis : Use computational docking to map how the trimethoxybenzamide moiety interacts with target proteins (e.g., kinases or enzymes) .

What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves:

Thiadiazole Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions .

Oxadiazole Construction : Reaction of acylhydrazides with carbon disulfide or via cyclodehydration .

Coupling Reactions : Amide bond formation between the thiadiazole-oxadiazole core and the trimethoxybenzamide group using EDCI/HOBt .

Q. Methodological Insight :

  • Optimization Strategies :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility during coupling steps .
    • Temperature Control : Maintain 0–5°C during nitration or sulfonation to minimize side reactions .
    • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Which analytical techniques are critical for characterizing this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the oxadiazole and thiadiazole rings (e.g., distinguishing between 1,3,4- and 1,2,4-isomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
  • HPLC-PDA : Assess purity (>95%) and monitor degradation under stress conditions (e.g., pH, temperature) .

Q. Methodological Insight :

  • Troubleshooting : If NMR signals overlap, use 2D techniques (COSY, HSQC) to resolve complex splitting patterns .

How do modifications to the oxadiazole and thiadiazole rings affect the compound’s pharmacological profile?

Advanced Research Question

  • Thiadiazole Modifications :
    • Replacing the ethyl group with bulkier substituents (e.g., cyclopentyl) can enhance target affinity but reduce solubility .
    • Introducing electron-withdrawing groups (e.g., nitro) increases electrophilicity, improving covalent binding to cysteine residues .
  • Oxadiazole Modifications :
    • Substituting the sulfanyl linker with sulfonyl groups improves metabolic stability but may reduce cell permeability .

Q. Data Contradiction Analysis :

  • Example : A derivative with a methylsulfonyl linker showed reduced cytotoxicity despite higher enzymatic inhibition. This discrepancy may arise from poor cellular uptake, resolved by logP optimization .

What strategies resolve contradictions in bioactivity data between similar derivatives?

Advanced Research Question

  • Standardized Assay Conditions : Ensure consistent cell lines, incubation times, and controls to isolate structural effects .
  • Mechanistic Profiling : Use kinome-wide screening or proteomics to identify off-target interactions that explain anomalous results .
  • Physicochemical Analysis : Compare solubility, logP, and plasma protein binding to differentiate intrinsic activity from pharmacokinetic effects .

Case Study : A derivative with a morpholine substituent showed inconsistent antimicrobial activity. Further testing revealed pH-dependent solubility as the confounding factor .

How can computational methods predict reactivity and guide synthesis?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate reaction energetics for cyclization steps (e.g., oxadiazole vs. thiadiazole formation) to prioritize synthetic routes .
  • Molecular Dynamics (MD) : Simulate binding interactions to prioritize substituents for SAR studies (e.g., trimethoxy vs. trihydroxy benzamide) .
  • Machine Learning (ML) : Train models on existing kinetic data to predict optimal reaction conditions (e.g., solvent, catalyst) for new derivatives .

Implementation Example : COMSOL Multiphysics coupled with AI algorithms can model reaction kinetics in silico, reducing trial-and-error experimentation .

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